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Compound of Interest

Compound Name: 5-Chloro-AB-PINACA

Cat. No.: B594202

An In-depth Technical Guide to the Physical and Chemical Data of 5-Chloro-AB-PINACA
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
data for the synthetic cannabinoid 5-Chloro-AB-PINACA. Due to the limited availability of
specific experimental data for this compound, information from closely related analogs is
included to provide a comparative context for its expected pharmacological profile.

Chemical and Physical Properties

5-Chloro-AB-PINACA is a synthetic cannabinoid featuring an indazole-3-carboxamide core.[1]
Its structure is characterized by a chloropentyl chain attached to the indazole ring and an L-
valinamide group linked via an amide bond.[1] This compound is a derivative of AB-PINACA,
with the key difference being the addition of a chlorine atom to the terminal carbon of the pentyl

group.[2][3]

Table 1: Physical and Chemical Data of 5-Chloro-AB-PINACA
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Property Value Source(s)
N-[(2S)-1-amino-3-methyl-1-
oxobutan-2-yl]-1-(5-

IUPAC Name _ [11[3][4]
chloropentyl)indazole-3-
carboxamide
5-chloro ABP, 5CI-AMB-

Synonyms [5]
PINACA

CAS Number 1801552-02-2 [L1[21[31[5]

Chemical Formula C1sH25CIN4O2 [21[31[41[5]

Molecular Weight 364.9 g/mol [11[2113114]
Off-white solid, Crystalline

Appearance , [21[3][5]
solid
DMF: 10 mg/ml; DMSO: 10
mg/ml; Ethanol: 10 mg/ml;

Solubility Methanol: 1 mg/ml; [2][6]
DMSO:PBS (pH 7.2) (1:8): 0.1
mg/ml

UV max 210, 302 nm [2]

Predicted Boiling Point

630.5+45.0 °C

[6]

Predicted Density

1.28 £ 0.1 g/cm3

[6]

Predicted pKa

11.37 £ 0.46

[6]

Storage Temperature

-20°C

[2](3]

O=C(N--INVALID-LINK--

SMILES C(C)C)C1=NN(CCCCcCChC2=  [2]
C1C=CC=C2
VUPMALPMUYUYES-

InChl Key [1][2][4]
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Pharmacological Profile
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While the physiological and toxicological properties of 5-Chloro-AB-PINACA have not been
formally determined, it is classified as a synthetic cannabinoid and is expected to exhibit activity
as a cannabinoid receptor agonist, similar to its parent compound AB-PINACA and other
analogs.[3][4] Synthetic cannabinoids of this class are known to be potent agonists of the CB1
and CB2 receptors.[6][7]

Table 2: Pharmacological Data of AB-PINACA and Related Analogs

. CB1 ECso . CB2 ECso

Compound CB1 Ki (nM) CB2 Ki (nM) Source(s)

(nM) (nM)
AB-PINACA 2.87 2.1 0.88 5.6 [8][9]
5F-AB-

11.6 - 21.1 [9]
PINACA
AB-

0.78 - 0.45 - [8]

CHMINACA
AB-

11.1 - 12.8 [9]
FUBINACA

Note: The data presented in Table 2 is for comparative purposes to infer the potential activity of
5-Chloro-AB-PINACA.

Experimental Protocols
Synthesis

A specific, detailed synthesis protocol for 5-Chloro-AB-PINACA is not readily available in the
peer-reviewed literature. However, the general synthesis of indazole-3-carboxamide synthetic
cannabinoids typically follows a two-step process:

o N-alkylation of the indazole core: The indazole-3-carboxylic acid is alkylated with a suitable
haloalkane, in this case, 1-bromo-5-chloropentane, in the presence of a base such as
sodium hydride in an appropriate solvent like dimethylformamide (DMF).

o Amide coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with the
desired amino acid derivative, L-valinamide, using a coupling agent such as TBTU (O-
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(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-
nucleophilic base like triethylamine (TEA) in a solvent such as acetonitrile.

A general workflow for the synthesis is depicted in the following diagram.

Gndazole-&carboxylic acid) G-bromo-S-chloropentane)

N-alkylation

E-(S-chloropentyl)-lH-indazole-3-carboxylic acia C_-valinamide)

Amide coupling

5-Chloro-AB-PINACA

Click to download full resolution via product page

Caption: General synthesis workflow for 5-Chloro-AB-PINACA.

Analytical Characterization

The identification and characterization of 5-Chloro-AB-PINACA in seized materials are
typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid
chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[4]

o GC-MS: Samples are prepared via acid/base extraction. A typical GC-MS system, such as
an Agilent 5975 Series GC/MSD, can be used with a mass scan range of 40-550 m/z.[4]
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e LC-QTOF-MS: This technique provides high-resolution mass data for accurate mass
determination. A forensic report indicated a retention time of 8.774 min for 5-Chloro-AB-
PINACA under their specific chromatographic conditions.[4]

Pharmacological Assays

The pharmacological activity of synthetic cannabinoids is generally assessed through in vitro
receptor binding and functional assays.

o Receptor Binding Assays: To determine the binding affinity (Ki) of a compound for
cannabinoid receptors, competitive radioligand binding assays are commonly employed. This
involves incubating cell membranes expressing either CB1 or CB2 receptors with a known
radiolabeled cannabinoid ligand (e.g., [BH]CP-55,940) and varying concentrations of the test
compound. The displacement of the radioligand by the test compound is measured to
calculate its binding affinity.

e Functional Assays: The functional activity (ECso and Emax) of a compound as a receptor
agonist is often determined using a fluorometric membrane potential assay or a [3*S]GTPyS
binding assay. The membrane potential assay measures changes in cell membrane potential
upon receptor activation. The [3>*S]GTPyS binding assay measures the activation of G-
proteins coupled to the cannabinoid receptors.

Cannabinoid Receptor Signaling

As an expected cannabinoid receptor agonist, 5-Chloro-AB-PINACA would likely activate the
canonical signaling pathways of the CB1 and CB2 receptors. These are G-protein coupled
receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
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Caption: General cannabinoid receptor signaling pathway.

Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular levels of cyclic adenosine monophosphate (CAMP). Additionally, receptor activation
can lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways. These
signaling events ultimately mediate the various physiological and psychoactive effects
associated with cannabinoid receptor agonists.

Expected Metabolism
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Direct metabolic studies of 5-Chloro-AB-PINACA are not available. However, based on the
known metabolism of its parent compound, AB-PINACA, and its fluorinated analog, 5F-AB-
PINACA, several metabolic pathways can be predicted.[10] The primary metabolic routes are
expected to be:

o Hydroxylation: Addition of a hydroxyl group (-OH) to the pentyl chain.

o Carboxylation: Oxidation of the terminal methyl group of the valine moiety to a carboxylic
acid.

o Oxidative Dechlorination: Replacement of the chlorine atom with a hydroxyl group, forming a
5-hydroxypentyl metabolite.

e Glucuronidation: Conjugation of the parent compound or its metabolites with glucuronic acid
to facilitate excretion.

5-Chloro-AB-PINACA
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Caption: Expected metabolic pathways of 5-Chloro-AB-PINACA.

Disclaimer: This document is intended for research, scientific, and drug development
professionals. 5-Chloro-AB-PINACA is a research chemical and is not intended for human or
veterinary use. The information provided is for educational and informational purposes only and
is based on the current available scientific literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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